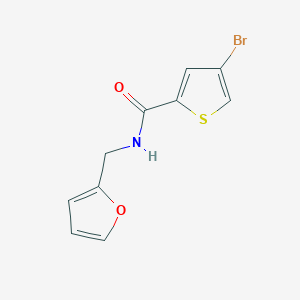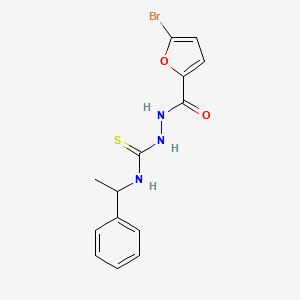
2-(5-bromo-2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide
Overview
Description
2-(5-bromo-2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is also known as BFPH and has a molecular formula of C15H15BrN2O2S. In
Scientific Research Applications
BFPH has shown promising results in various scientific research applications. In medicine, BFPH has been found to exhibit anti-tumor activity and has been studied as a potential treatment for cancer. BFPH has also been studied for its potential use as an antimicrobial agent, with research showing that it has activity against various bacteria and fungi.
In agriculture, BFPH has been studied as a potential herbicide. Research has shown that BFPH has activity against various weed species and may be a viable alternative to traditional herbicides.
Mechanism of Action
The mechanism of action of BFPH is not fully understood. However, studies have shown that it may work by inhibiting various enzymes and metabolic pathways in cells. BFPH has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. BFPH has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is essential for nerve function.
Biochemical and Physiological Effects
BFPH has been found to have various biochemical and physiological effects. In studies, BFPH has been found to induce apoptosis (programmed cell death) in cancer cells. BFPH has also been found to inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using BFPH in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Another advantage is that BFPH has shown promising results in various scientific research applications.
One limitation of using BFPH in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity. Additionally, BFPH has not been extensively studied in humans, so its safety and efficacy in a clinical setting are not fully known.
Future Directions
There are many future directions for research on BFPH. One area of interest is its potential use as a cancer treatment. Future research could focus on optimizing the synthesis of BFPH and studying its efficacy in animal models and clinical trials.
Another area of interest is its potential use as an antimicrobial agent. Future research could focus on studying the activity of BFPH against various bacteria and fungi and optimizing its use as a herbicide.
In conclusion, BFPH is a chemical compound that has shown promising results in various scientific research applications. While its mechanism of action is not fully understood, BFPH has been found to exhibit anti-tumor and antimicrobial activity. Further research is needed to fully understand the potential of BFPH in medicine and agriculture.
properties
IUPAC Name |
1-[(5-bromofuran-2-carbonyl)amino]-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S/c1-9(10-5-3-2-4-6-10)16-14(21)18-17-13(19)11-7-8-12(15)20-11/h2-9H,1H3,(H,17,19)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRXTMPIELBBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



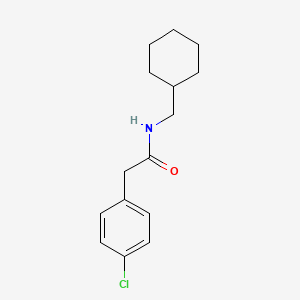

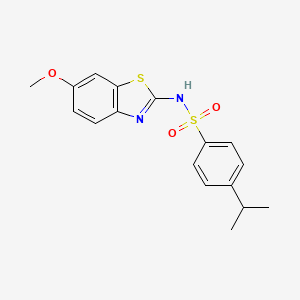
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267157.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4267160.png)
![2-{[5-(4-bromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B4267176.png)
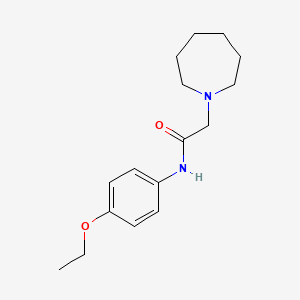
![ethyl 4-(4-butylphenyl)-2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4267194.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4267199.png)
![propyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4267205.png)
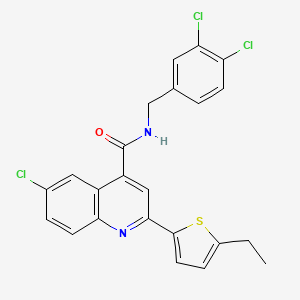
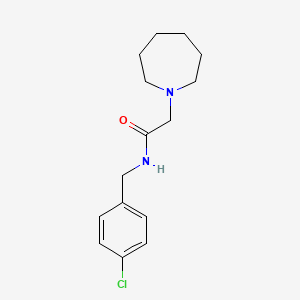
![2-(3-chlorophenyl)-3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4267243.png)
